Basic chemical properties of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one in organic synthesis
Basic chemical properties of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one in organic synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one
Authored by a Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one emerges as a highly versatile intermediate. Its structure, featuring an acetophenone core ortho-functionalized with a bromoethoxy side chain, presents a unique combination of reactive sites. This guide provides an in-depth analysis of its fundamental chemical properties, core reactivity, and proven applications, offering researchers and drug development professionals a technical resource for leveraging this compound in their synthetic endeavors.
The presence of a reactive primary alkyl bromide and a ketone on an aromatic scaffold makes this molecule a powerful precursor for a variety of transformations, most notably intramolecular cyclizations to form valuable heterocyclic systems and intermolecular reactions to introduce diverse functionalities. Understanding the interplay between these functional groups is key to unlocking its full synthetic potential.
Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies. The key properties of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 52191-14-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3] |
| Molecular Weight | 243.10 g/mol | [2][3] |
| Exact Mass | 241.99424 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| XLogP3 (Predicted Lipophilicity) | 2.6 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Core Reactivity and Synthetic Utility
The synthetic versatility of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one stems from the distinct reactivity of its three primary components: the bromoethoxy chain, the ketone functional group, and the aromatic ring.
The Bromoethoxy Moiety: A Hub for Nucleophilic Substitution
The primary alkyl bromide is the most reactive site on the molecule for nucleophilic attack. The bromine atom serves as an excellent leaving group, rendering the terminal carbon of the ethoxy chain highly electrophilic. This enables a wide range of substitution reactions.
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Intermolecular Reactions: This site is amenable to substitution by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the straightforward introduction of new functional groups and the extension of the molecular framework. This is a common strategy for building libraries of analogues in drug discovery programs.
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Intramolecular Cyclization: Perhaps the most significant application is its use in intramolecular cyclization reactions. Under basic conditions, the ketone's α-protons can be deprotonated to form an enolate, which then acts as an internal nucleophile. This enolate can attack the electrophilic carbon bearing the bromine, leading to the formation of a five-membered ring and yielding a 2,3-dihydrobenzofuran derivative. This pathway is a cornerstone for synthesizing a class of heterocyclic compounds prevalent in many biologically active molecules.
The Ketone Functional Group: A Center for Elaboration
The ketone group offers numerous avenues for molecular elaboration.
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Enolate Chemistry: As mentioned, the α-protons are acidic and can be removed by a base. The resulting enolate is a key intermediate not only for cyclization but also for α-alkylation or condensation reactions.
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Carbonyl Reactions: The carbonyl carbon is electrophilic and can be targeted by nucleophiles such as Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride, or converted into an amine via reductive amination.
The Aromatic Ring
The phenyl ring is less reactive than the other functional groups under typical conditions. However, it can undergo electrophilic aromatic substitution. The acetyl and bromoethoxy groups are ortho, para-directing, though the steric hindrance from the existing ortho-substituent would likely favor substitution at the para position relative to the acetyl group.
Caption: Core reactivity pathways of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one.
Synthesis Pathway
The most common and logical synthesis of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one involves the Williamson ether synthesis. This reaction proceeds by the O-alkylation of 2'-hydroxyacetophenone with an excess of 1,2-dibromoethane in the presence of a suitable base.
Caption: General synthesis route via Williamson ether synthesis.
Experimental Protocol: Intramolecular Cyclization
This protocol provides a representative procedure for the base-mediated intramolecular cyclization, a key transformation of the title compound.
Objective: To synthesize a 2,3-dihydrobenzofuran derivative from 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one.
Materials:
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1-[2-(2-Bromoethoxy)phenyl]ethan-1-one (1.0 eq)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
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Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
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Reaction vessel, magnetic stirrer, heating mantle/oil bath
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Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
-
Reagent Addition: 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is dissolved in the chosen anhydrous solvent. The base (e.g., potassium carbonate) is then added to the solution.
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Reaction: The reaction mixture is stirred vigorously and heated to a temperature appropriate for the chosen solvent (e.g., 80 °C for DMF or reflux for acetonitrile).
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Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is filtered to remove the inorganic base. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.
Applications in Medicinal Chemistry and Drug Development
The structural motifs accessible from 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one are of significant interest in drug discovery. Alpha-bromoketones, in general, are valuable intermediates.[5] Their reactivity allows for the construction of more complex molecules, including various bioactive compounds and pharmaceuticals.[5][6]
For instance, the ability to form substituted benzofuran rings is highly relevant, as this scaffold is a core component of many compounds with diverse pharmacological activities. While specific applications of this exact molecule in launched drugs are proprietary, similar structures are used in the synthesis of kinase inhibitors, anti-inflammatory agents, and acetylcholinesterase inhibitors.[5][6][7] The reactive bromine atom allows for its use as a building block to create libraries of compounds for structure-activity relationship (SAR) studies.[5]
Safety and Handling
Based on available data, 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is classified as a hazardous substance with the following hazard codes:
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H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H336: May cause drowsiness or dizziness.[1]
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Avoid breathing dust, vapor, mist, or gas.[8]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[8]
In case of exposure, immediate medical attention may be required.[9] For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash off immediately with soap and plenty of water.[9]
Conclusion
1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is a strategically designed and highly valuable chemical intermediate. Its bifunctional nature, characterized by a reactive alkyl bromide and a versatile ketone group, provides a robust platform for a multitude of synthetic transformations. Its utility in constructing complex heterocyclic systems, particularly dihydrobenzofurans, makes it an important tool for researchers in organic synthesis and a key asset for professionals in the field of drug development. A thorough understanding of its reactivity, coupled with appropriate safety measures, enables the efficient and innovative application of this powerful molecular building block.
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1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. PubChem - NIH. [Link]
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Design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors. PubMed - NIH. [Link]
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